molecular formula C19H21Cl2N3O2 B2770498 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1797976-41-0

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2770498
CAS No.: 1797976-41-0
M. Wt: 394.3
InChI Key: SBEBCYONZRTLDS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and a pyrazolyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a reaction with chloroacetic acid in the presence of a base to form 2-(2,4-dichlorophenoxy)acetic acid.

    Formation of the Pyrazolyl Intermediate: 3,5-dicyclopropyl-1H-pyrazole is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the pyrazolyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.

    3,5-dicyclopropyl-1H-pyrazole: Shares the pyrazolyl group with the target compound.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the combination of its dichlorophenoxy and pyrazolyl ethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c20-14-5-6-18(15(21)9-14)26-11-19(25)22-7-8-24-17(13-3-4-13)10-16(23-24)12-1-2-12/h5-6,9-10,12-13H,1-4,7-8,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEBCYONZRTLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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